3-(Azetidin-3-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Drug Discovery ADME Prediction

Medicinal chemistry programs facing solubility-limited SAR or high lipophilicity require precise building block control. This pyrazole-azetidine hybrid (XLogP3-AA = -0.7) offers quantitative LogP reduction of 0.7 units vs. piperidine-based counterparts. - **Lead optimization**: Direct replacement for high-LogP scaffolds to improve aqueous solubility and reduce off-target promiscuity. - **Fragment-based design**: MW 138.17, 1 rotatable bond, multiple H-bond vectors - compliant with FBDD guidelines. - **CCR5/S1P programs**: Validated scaffold for antagonist development and sphingosine-1-phosphate receptor modulator synthesis. Available for immediate research supply with documented stability.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B12842357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1H-pyrazol-5-amine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=NN2)N
InChIInChI=1S/C6H10N4/c7-6-1-5(9-10-6)4-2-8-3-4/h1,4,8H,2-3H2,(H3,7,9,10)
InChIKeySIUWCUGJSVWEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)-1H-pyrazol-5-amine Selection & Procurement Guide


3-(Azetidin-3-yl)-1H-pyrazol-5-amine (CAS: 2245190-85-4) is a heterocyclic building block featuring a pyrazole ring substituted at the 3-position with an azetidine moiety and at the 5-position with an amine group [1]. Its molecular weight is 138.17 g/mol and its computed XLogP3-AA is -0.7, indicating moderate hydrophilicity [1]. The compound is of interest in medicinal chemistry as a precursor for sphingosine-1-phosphate receptor modulators [2] and has been preliminarily evaluated as a CCR5 antagonist scaffold for potential therapeutic applications [3].

Azetidine-pyrazole heterocyclic building block for med chem elaboration
Precursor scaffold for S1P receptor modulator research
Reported CCR5 antagonist chemotype exploration context

Risks of Substituting 3-(Azetidin-3-yl)-1H-pyrazol-5-amine


Direct replacement of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine with a structurally similar analog—such as a piperidine-based variant or a regioisomer—can alter critical molecular properties that impact target binding, pharmacokinetics, and synthetic tractability. Computed property data reveals that even minor structural changes, like switching from an azetidine to a piperidine ring [1] or shifting the substitution pattern from the 3- to the 1-position [2], produce measurable differences in lipophilicity (XLogP3-AA), polar surface area (TPSA), and hydrogen bonding capacity. These differences are not merely theoretical; they can translate into divergent solubility profiles, membrane permeability, and ultimately, biological activity in assays for targets such as CCR5 [3]. Therefore, substituting without rigorous re-validation introduces uncontrolled variables that can confound SAR studies and lead to false-negative or false-positive results.

Target Compound
3-(Azetidin-3-yl)-1H-pyrazol-5-amine: moderate hydrophilicity, azetidine ring
Substitute
Piperidine analog: higher lipophilicity, may shift solubility and permeability profile
Target Compound
3-substituted regioisomer: specific TPSA and H-bond donor pattern
Substitute
1-substituted regioisomer: altered polar surface area and H-bond capacity, target recognition may differ
Target Compound
Unsubstituted amine: three H-bond donors
Substitute
N-Methyl analog: loses one H-bond donor, binding interactions and metabolic profile may shift

3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. Key Analogs


Lipophilicity: Azetidine vs. Piperidine Analog

3-(Azetidin-3-yl)-1H-pyrazol-5-amine exhibits a computed XLogP3-AA of -0.7, which is 0.7 log units lower (more hydrophilic) than the piperidine analog, 3-(piperidin-4-yl)-1H-pyrazol-5-amine, which has an XLogP3-AA of 0.0 [1][2]. This difference is expected to impact solubility and permeability profiles.

Lipophilicity: azetidine vs. piperidine
Head-to-head
XLogP3-AA: -0.7 (target) vs 0.0 (piperidine analog); Δ = -0.7 log units
Lower lipophilicity supports aqueous solubility screening
Computed values; experimental confirmation recommended
Medicinal Chemistry Drug Discovery ADME Prediction

Polar Surface Area vs. Regioisomer

The topological polar surface area (TPSA) of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine is 66.7 Ų, which is 10.8 Ų larger than that of its regioisomer, 1-(azetidin-3-yl)-1H-pyrazol-5-amine, which has a TPSA of 55.9 Ų [1][2].

Polar surface area vs. regioisomer
Head-to-head
TPSA: 66.7 Ų (target) vs 55.9 Ų (1-substituted); Δ = +10.8 Ų
Larger polar surface may reduce passive permeability
Regioisomeric purity critical for property interpretation
Medicinal Chemistry Drug Design Pharmacokinetics

Hydrogen Bond Donor Count vs. N-Methyl Analog

3-(Azetidin-3-yl)-1H-pyrazol-5-amine possesses three hydrogen bond donors (HBD), whereas the N-methylated analog, 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine, has only two [1][2]. This reduction in HBD count alters the compound's capacity for intermolecular hydrogen bonding and can significantly impact target binding affinity and metabolic stability.

H-bond donors vs. N-methyl analog
Head-to-head
HBD count: 3 (target) vs 2 (N-methyl analog); Δ = -1 HBD
Additional donor may strengthen target binding, review bioavailability trade-off
N-methylation eliminates a key interaction site
Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Molecular Weight: Azetidine vs. Piperidine Analog

3-(Azetidin-3-yl)-1H-pyrazol-5-amine has a molecular weight of 138.17 g/mol and one rotatable bond, whereas the piperidine analog, 3-(piperidin-4-yl)-1H-pyrazol-5-amine, has a molecular weight of 166.22 g/mol and also one rotatable bond [1][2]. The lower molecular weight of the target compound aligns more closely with lead-like criteria and may offer advantages in fragment-based drug discovery.

Molecular weight: azetidine vs. piperidine
Head-to-head
MW: 138.17 g/mol (target) vs 166.22 g/mol (piperidine); Δ = -28.05 g/mol
Lower MW aligns with fragment-based lead discovery
Ligand efficiency metrics may favor target scaffold
Medicinal Chemistry Lead Optimization Drug-likeness

CCR5 Antagonism vs. Established Antagonists

Preliminary pharmacological screening indicates that 3-(Azetidin-3-yl)-1H-pyrazol-5-amine exhibits activity as a CCR5 antagonist, with potential applications in HIV infection, asthma, and rheumatoid arthritis [1]. While direct comparative IC50 data against other CCR5 antagonists are not available in the public domain for this specific compound, the pyrazole-azetidine scaffold represents a distinct chemotype compared to marketed CCR5 antagonists such as maraviroc, which is based on a tropane scaffold [2].

CCR5 antagonism vs. established drugs
Data to verify
Preliminary screening identifies CCR5 antagonist activity; distinct chemotype from maraviroc
Reported CCR5 scaffold; quantitative potency data required
Class-level inference; validate in target-specific assays
Pharmacology Immunology Virology

Application Scenarios for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine


Lead Optimization: Solubility & Lipophilicity

In lead optimization campaigns where high lipophilicity (LogP) is a concern, 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (XLogP3-AA = -0.7) can be strategically employed to replace more lipophilic piperidine-based scaffolds (XLogP3-AA = 0.0) [1]. This substitution may improve aqueous solubility and reduce off-target promiscuity often associated with high LogP compounds. The quantitative evidence of a 0.7 log unit difference in computed LogP provides a rational basis for prioritizing this compound in solubility-limited programs.

Scaffold Hopping: Novel CCR5 Chemotypes

For programs targeting CCR5-mediated diseases (e.g., HIV, autoimmune disorders), 3-(Azetidin-3-yl)-1H-pyrazol-5-amine offers a novel chemotype distinct from the tropane-based scaffolds of established drugs like maraviroc [2]. The compound's preliminary identification as a CCR5 antagonist scaffold [3] supports its use in scaffold-hopping initiatives to identify new inhibitors with potentially improved resistance profiles or selectivity windows. This is particularly valuable for circumventing intellectual property constraints or addressing drug-resistant viral strains.

FBDD: Lead-Like Fragment Starting Point

With a molecular weight of 138.17 g/mol and only one rotatable bond, 3-(Azetidin-3-yl)-1H-pyrazol-5-amine aligns well with fragment-based drug discovery guidelines (MW < 300 Da, clogP < 3, rotatable bonds ≤ 3) [1]. The compound's compact, rigid structure and multiple hydrogen bonding vectors make it an ideal fragment for elaboration via structure-based design. Its low molecular weight provides ample room for adding functional groups while maintaining drug-like properties.

S1P Receptor Modulator Research

Given that substituted pyrazole azetidines have been patented as sphingosine-1-phosphate (S1P) receptor modulators [4], 3-(Azetidin-3-yl)-1H-pyrazol-5-amine can serve as a core building block for synthesizing analogs in this therapeutic area. Researchers investigating autoimmune diseases or cancer, where S1P modulation is a validated mechanism, can leverage this compound's structural features to explore structure-activity relationships and optimize receptor subtype selectivity.

Application
Selection Property
Validation Focus
Solubility-focused lead optimization
Low computed LogP, azetidine core
Aqueous solubility and permeability assays
Scaffold hopping for CCR5 chemotypes
Novel pyrazole-azetidine scaffold distinct from tropanes
CCR5 binding, selectivity, and resistance profiling
Fragment-based lead discovery
Low MW (lead-like), rigid structure, H-bond vectors
Fragment elaboration and SAR expansion
S1P receptor modulator research
Pyrazole-azetidine core as patented S1P modulator precursor
S1P subtype selectivity and functional activity screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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